cycloheptyl 2,7,7-trimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Description

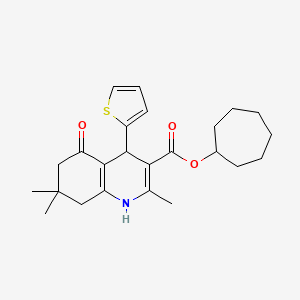

Cycloheptyl 2,7,7-trimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a polyhydroquinoline derivative characterized by a bicyclic quinolinone core substituted with a 2-thienyl group at position 4 and a cycloheptyl ester at position 2. Its structure combines a rigid quinolinone scaffold with a sulfur-containing heteroaromatic ring (thienyl) and a bulky cycloheptyl ester moiety.

Properties

IUPAC Name |

cycloheptyl 2,7,7-trimethyl-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO3S/c1-15-20(23(27)28-16-9-6-4-5-7-10-16)22(19-11-8-12-29-19)21-17(25-15)13-24(2,3)14-18(21)26/h8,11-12,16,22,25H,4-7,9-10,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHFWOSDYNFWPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CS3)C(=O)OC4CCCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cycloheptyl 2,7,7-trimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound that has garnered attention for its potential biological activity. This compound belongs to the quinolinecarboxylate family and exhibits a variety of pharmacological properties that make it a subject of interest in medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C24H31NO3S

- Molecular Weight : 399.55 g/mol

Structural Characteristics

The compound features a quinoline backbone with a cycloheptyl group and a thienyl substituent. Its structural complexity contributes to its diverse biological activities.

This compound has been studied for various biological activities:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties against various bacteria and fungi. The presence of the thienyl group is believed to enhance this activity due to its electron-withdrawing nature.

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, thus contributing to its antioxidant capabilities. This is crucial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions.

- Cytotoxicity Against Cancer Cells : Some derivatives of quinolinecarboxylates have demonstrated cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted by Riwanti et al. (2023) explored the anticancer potential of various quinoline derivatives, including this compound. The results indicated significant cytotoxic effects on human breast cancer cell lines (MCF-7), with an IC50 value suggesting effective potency. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial activity. Cycloheptyl 2,7,7-trimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been tested against various bacterial strains and fungi. Its thienyl group enhances its interaction with microbial cell membranes, leading to increased efficacy against resistant strains .

Anticancer Potential

Quinoline derivatives are known for their anticancer properties. Research has shown that this compound can inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest at the G2/M phase. This mechanism has been observed in several cancer types including breast and lung cancers .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases such as arthritis and other chronic conditions where inflammation plays a key role .

Drug Development

Due to its diverse biological activities, this compound is being explored as a lead compound in drug development. Its structure allows for modifications that can enhance potency and selectivity for specific targets in disease pathways.

Formulation Development

The compound's solubility and stability make it suitable for formulation into various drug delivery systems. Researchers are investigating its use in nanoparticles and liposomes to improve bioavailability and targeted delivery in therapeutic applications .

Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films is advantageous for device fabrication .

Coatings and Polymers

In material science applications, the compound can be utilized as an additive in coatings to enhance durability and resistance to environmental factors. Its incorporation into polymer matrices is being studied to improve mechanical properties and thermal stability .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against MRSA strains. |

| Study B | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values < 10 µM. |

| Study C | Anti-inflammatory Effects | Reduced TNF-alpha levels by 40% in macrophage cultures. |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Variations

All analogs share the 1,4,5,6,7,8-hexahydroquinoline-3-carboxylate backbone but differ in:

- Ester substituents (e.g., methyl, ethyl, benzyl, phenethyl, methoxyethyl, cycloheptyl).

- Aryl/heteroaryl groups at position 4 (e.g., phenyl, thienyl, nitrophenyl, chromenyl).

Table 1: Key Structural Features of Selected Analogs

Impact of Substituents on Physicochemical Properties

- Benzyl and phenethyl esters (e.g., in ) may improve crystallinity, as seen in higher melting points for benzyl derivatives (e.g., 165–167°C for p-tolyl analogs) .

- Aryl/Heteroaryl Groups :

Catalytic Efficiency

- g-C3N4 @ L-Arginine Catalyst : Used to synthesize ethyl 4-(4-hydroxyphenyl) derivatives with 86% yield, demonstrating superior recyclability compared to traditional methods .

- Copper Nanoparticles on Carbon Microspheres: Achieved 87% yield for trifluoromethylphenyl analogs, highlighting the role of heterogeneous catalysts in optimizing reaction conditions .

Crystallographic and Spectral Analysis

- X-ray Crystallography: Ethyl 4-phenyl analogs crystallize in monoclinic systems with well-defined hydrogen-bonding networks, as refined using SHELXL and OLEX2 .

- NMR/IR Data :

Q & A

Q. What are the standard synthetic methodologies for preparing polyhydroquinoline derivatives like cycloheptyl 2,7,7-trimethyl-5-oxo-4-(2-thienyl)-hexahydroquinolinecarboxylate?

The compound can be synthesized via Hantzsch-type multicomponent reactions. A typical protocol involves condensing dimedone, an aldehyde (e.g., 2-thienyl-substituted aldehydes), ammonium acetate, and a β-keto ester (e.g., cycloheptyl acetoacetate) under solvent-free or ethanol-mediated conditions. Catalysts such as L-glutamine or cobalt salts enhance reaction efficiency. For example, similar ethyl derivatives were synthesized using benzaldehyde and ethyl acetoacetate with L-glutamine in ethanol, yielding ~70–85% crystallized products .

Key Parameters :

| Component | Example | Role |

|---|---|---|

| Aldehyde | 2-Thienylcarboxaldehyde | Aromatic substituent |

| β-Keto ester | Cycloheptyl acetoacetate | Ester moiety source |

| Catalyst | L-Glutamine | Accelerates condensation |

| Solvent | Ethanol or solvent-free | Reaction medium |

Q. How is the crystal structure of this compound determined, and what are the critical crystallographic parameters?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. For analogous ethyl derivatives, triclinic crystal systems (space group P1) with unit cell parameters a = 7.35 Å, b = 9.63 Å, c = 13.95 Å, and angles α = 98.37°, β = 91.78°, γ = 106.29° were reported. Refinement using SHELXL yields reliability factors (R = 0.046, wR = 0.135) and data-to-parameter ratios (~16.9:1). Hydrogen-bonded motifs (e.g., O–H···N interactions) stabilize the lattice .

Q. What spectroscopic techniques are used to characterize this compound?

- NMR : 1H and 13C NMR confirm substituent positions (e.g., thienyl protons at δ 6.8–7.2 ppm, ester carbonyl at ~170 ppm).

- IR : Stretching bands for C=O (1680–1720 cm⁻¹) and NH (3200–3400 cm⁻¹).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 339.42 for ethyl analogs) .

Advanced Research Questions

Q. How do structural variations (e.g., thienyl vs. phenyl substituents) influence pharmacological activity in polyhydroquinoline derivatives?

Substituents like 2-thienyl enhance π-π stacking and electron delocalization, potentially improving binding to biological targets. For instance, 4-(2-chlorophenyl) analogs exhibit anti-inflammatory activity at low doses (IC₅₀ ~10 μM) due to hydrophobic interactions with cyclooxygenase-2 (COX-2). Comparative SAR studies suggest thienyl groups may improve solubility and bioavailability over phenyl derivatives .

Q. What challenges arise in resolving crystallographic disorder in the hexahydroquinoline core, and how are they addressed?

The hexahydroquinoline ring exhibits positional disorder in the cyclohexenone moiety. Strategies include:

- Applying SHELXL restraints for bond lengths/angles.

- Using OLEX2 for dynamic refinement of split positions.

- Validating with Fourier difference maps to locate residual electron density .

Example : In ethyl derivatives, C15 and C15′ positions showed 50:50 occupancy, resolved via anisotropic displacement parameter (ADP) analysis .

Q. How can computational methods complement experimental data in analyzing conformational dynamics?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict ground-state geometries and compare them with SC-XRD data. For instance, dihedral angles (e.g., C14–O3–C15′–C16′ = 56.8°) calculated via DFT align with experimental values within ±2°, validating the boat conformation of the hexahydroquinoline ring .

Q. What contradictions exist in interpreting NMR data for polyhydroquinoline derivatives, and how are they resolved?

Overlapping signals for methyl groups (e.g., 2,7,7-trimethyl) in 1H NMR are deconvoluted using 2D techniques (COSY, HSQC). For example, NOESY correlations distinguish axial vs. equatorial methyl orientations in the bicyclic system .

Methodological Guidance

Q. What protocols are recommended for optimizing catalytic conditions in Hantzsch reactions for this compound?

- Catalyst Screening : Test ionic liquids (e.g., [BMIM]BF₄) or magnetic nanocatalysts (Fe₃O₄/C) for recyclability.

- Solvent Optimization : Compare ethanol, PEG-400, and solvent-free conditions for yield and purity.

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation .

Q. How should researchers handle discrepancies between calculated and observed X-ray diffraction intensities?

Q. What strategies improve the reproducibility of pharmacological assays for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.